N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide
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Overview
Description
The compound with the chemical formula N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide is a complex organic molecule This compound is characterized by its unique structure, which includes a piperidine ring and a pyridine ring, connected through a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common method involves the formation of the piperidine ring through a cyclization reaction, followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The carbonyl group is then introduced through an oxidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures.
Pyridine derivatives: Compounds with similar pyridine ring structures.
Carbonyl-containing compounds: Molecules with similar carbonyl groups.
Uniqueness
The uniqueness of N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide lies in its combination of the piperidine and pyridine rings, along with the carbonyl group
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-15(2)13(17)11-5-9-16(10-6-11)12-3-7-14-8-4-12/h11-12,14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTIECSMXUOTAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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